molecular formula C14H10N2O5 B5772984 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid

3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid

Cat. No. B5772984
M. Wt: 286.24 g/mol
InChI Key: BWOJRHLDNZDAJJ-UHFFFAOYSA-N
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Description

3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid, also known as CPAA, is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is not fully understood. However, it has been proposed that 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid inhibits the activity of COX-2 by binding to its active site. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to form hydrogen bonds with the amino acid residues in the active site of COX-2, thereby preventing the binding of arachidonic acid, a substrate of COX-2.
Biochemical and Physiological Effects:
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to reduce the production of prostaglandins, which are mediators of inflammation. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its ability to form self-assembled monolayers on various substrates, making it a useful tool for surface modification and nanotechnology applications. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to be a useful fluorescent probe for studying protein-ligand interactions.
However, one of the limitations of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. One area of research could focus on the development of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid-based anti-inflammatory and anti-cancer drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid and its binding interactions with enzymes. Finally, research could be conducted to improve the solubility of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid in water, which could expand its potential applications in various fields.

Synthesis Methods

3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. The resulting compound is then reacted with pyridine-2-carboxylic acid to form 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid. The synthesis of 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid can be achieved through various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.

Scientific Research Applications

3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicine, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the field of biochemistry, 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been used as a fluorescent probe to study protein-ligand interactions. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been found to bind to the active site of enzymes, making it a useful tool for studying enzyme kinetics and mechanism of action.
3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has also been studied for its potential applications in materials science. 3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid has been shown to form self-assembled monolayers on various substrates, making it a potential candidate for surface modification and nanotechnology applications.

properties

IUPAC Name

3-[(4-carboxyphenyl)carbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-12(10-2-1-7-15-11(10)14(20)21)16-9-5-3-8(4-6-9)13(18)19/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOJRHLDNZDAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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